molecular formula C21H19ClFN3O3 B1255378 dafadine B

dafadine B

Cat. No.: B1255378
M. Wt: 415.8 g/mol
InChI Key: DXBZYDLDLSGUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dafadine A is a synthetic small molecule identified as a specific inhibitor of DAF-9, a cytochrome P450 enzyme critical for the biosynthesis of dafachronic acids (DAs) in nematodes. DAs are steroid hormones that bind to the nuclear hormone receptor DAF-12, regulating developmental transitions, lipid metabolism, and stress responses. In Caenorhabditis elegans, dafadine A inhibits DAF-9, blocking Δ7-DA production and inducing dauer formation, a stress-resistant larval stage . In parasitic nematodes like Haemonchus contortus, dafadine A (100 μM) reduces endogenous Δ7-DA levels by 60–70%, significantly impairing larval exsheathment and development from L3 to L4 stages . Mechanistically, dafadine A disrupts glycerophospholipid metabolism (e.g., reducing PC(15:020:4) and PI(15:020:4)) and activates a negative feedback loop that suppresses fat degradation, promoting lipid accumulation . Its specificity for DAF-9 has been validated in multiple models, though off-target effects on mammalian CYP27A1 have also been reported .

Properties

Molecular Formula

C21H19ClFN3O3

Molecular Weight

415.8 g/mol

IUPAC Name

[5-[(2-chloro-4-fluorophenoxy)methyl]-1,2-oxazol-3-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C21H19ClFN3O3/c22-18-11-16(23)1-2-20(18)28-13-17-12-19(25-29-17)21(27)26-9-5-15(6-10-26)14-3-7-24-8-4-14/h1-4,7-8,11-12,15H,5-6,9-10,13H2

InChI Key

DXBZYDLDLSGUDB-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)F)Cl

Canonical SMILES

C1CN(CCC1C2=CC=NC=C2)C(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Target Specificity Effect on DA Levels Lipid Metabolism Impact Developmental Outcome
Dafadine A DAF-9 (CYP450) High Reduces Δ7-DA by 60–70% Decreases PC, PI; increases DG, TG Inhibits L3-L4 transition
Ketoconazole Broad CYP450 enzymes Low Partial DA reduction Not well characterized Moderately inhibits larval development
Δ4-DA DAF-12 receptor N/A Exogenous supplementation Reverses lipid degradation; restores PC, PI levels Rescues polyQ aggregation in C. elegans
Tofenamic Acid Mammalian COX N/A No direct effect on DA Structurally distinct (diphenylamine analog) No role in nematode development

Key Findings:

Specificity and Efficacy: Dafadine A exhibits high specificity for DAF-9 compared to ketoconazole, a broad-spectrum CYP450 inhibitor. While both reduce DA synthesis, dafadine A (100 μM) achieves a more pronounced DA suppression (60–70% vs. ~30% for ketoconazole) . In contrast, Δ4-dafachronic acid (1 µM) bypasses DAF-9 inhibition by directly activating DAF-12, rescuing developmental defects caused by dafadine A .

Lipid Metabolic Pathways :

  • Dafadine A uniquely alters odd-chain fatty acid-containing lipids (e.g., DG(15:018:1), TG(15:010:0_18:2)), which are rare in C. elegans but critical in H. contortus for developmental signaling .
  • Δ4-DA restores glycerophospholipid levels (e.g., PC(15:0_20:4)) disrupted by dafadine A, confirming DA-DAF-12’s role in lipid homeostasis .

In zebrafish, dafadine A induces diapause-like arrest, suggesting conserved roles for CYP450 inhibitors in developmental timing across phyla .

Off-Target Effects :

  • Dafadine A inhibits mammalian CYP27A1, a vitamin D3-metabolizing enzyme, at IC₅₀ = 5 µM . This contrasts with its nematode-specific developmental effects, underscoring the need for species-specific dosing.

Q & A

Basic Research Questions

Q. How should researchers formulate focused research questions for studying Dafadine B’s biochemical mechanisms?

  • Research questions must be specific, measurable, and open-ended to guide hypothesis-driven investigations. For example:

  • "How does this compound modulate [specific enzyme/pathway] in vitro?"
  • "What are the dose-response relationships of this compound in [cell line/animal model]?"
    • Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate rigor . Avoid overly broad questions; refine iteratively based on feasibility and secondary data .

Q. What experimental design considerations are critical for initial this compound studies?

  • Define controls (positive/negative), replicates , and blinding protocols to minimize bias .
  • Select appropriate models (e.g., cell lines vs. in vivo) based on the research question. For pharmacokinetics, prioritize assays like HPLC or mass spectrometry for metabolite profiling .
  • Include a pilot study to optimize parameters (e.g., concentration ranges, exposure time) .

Q. How can researchers conduct a robust literature review to contextualize this compound findings?

  • Use databases like PubMed, Scopus, or specialized chemistry repositories (excluding non-peer-reviewed sources like BenchChem).
  • Map contradictions in existing data (e.g., conflicting IC50 values) and identify gaps (e.g., unexplored off-target effects) .
  • Cite primary sources and distinguish between peer-reviewed studies and preprints .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound data across studies?

  • Perform meta-analysis to compare variables such as:

VariableStudy A ResultStudy B ResultPotential Confounder
IC50 (nM)50 ± 5120 ± 10Assay temperature
Bioavailability22%8%Animal model species
  • Use Benjamini-Hochberg correction to control false discovery rates when testing multiple hypotheses .
  • Replicate experiments under standardized conditions and publish negative results to reduce bias .

Q. What statistical methodologies are recommended for analyzing this compound’s dose-response relationships?

  • Apply nonlinear regression models (e.g., sigmoidal curves) to calculate EC50/IC50 values. Validate with bootstrapping for confidence intervals .
  • For omics data (e.g., transcriptomics), use pathway enrichment analysis and adjust for multiple comparisons .
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological relevance .

Q. How can researchers optimize this compound’s experimental protocols for reproducibility?

  • Document detailed protocols (e.g., buffer compositions, incubation times) in supplementary materials .
  • Use inter-laboratory validation to confirm findings. For example:

     Lab 1: IC50 = 55 nM (95% CI: 50–60)  
     Lab 2: IC50 = 58 nM (95% CI: 53–63)  
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Ethical and Methodological Pitfalls

Q. What ethical guidelines apply to this compound research involving animal models?

  • Justify animal use via the 3Rs framework (Replacement, Reduction, Refinement) .
  • Obtain ethics committee approval and disclose conflicts of interest (e.g., funding sources) .

Q. How should researchers address non-reproducible this compound results?

  • Audit potential sources of error:

  • Biological variability : Use isogenic models or larger sample sizes.
  • Technical variability : Standardize equipment calibration .
    • Publish replication studies and engage in open peer review to foster transparency .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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